![molecular formula C17H14F3N3O4S2 B2886515 1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-32-0](/img/structure/B2886515.png)

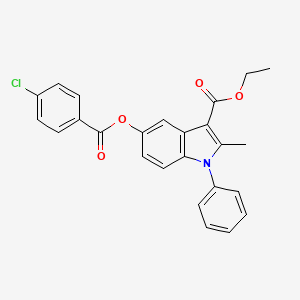

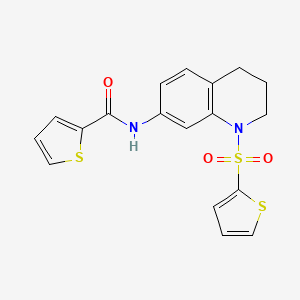

1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole is a useful research compound. Its molecular formula is C17H14F3N3O4S2 and its molecular weight is 445.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential Pesticidal Activity

The synthesis of derivatives involving halogenmethylsulfonyl moieties, like 1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole, has shown potential for developing novel pesticides. These derivatives have been synthesized using different routes and tested for their pesticidal activities (Borys, Korzyński, & Ochal, 2012).

Anticholinesterase Intoxication Treatment

Quaternary salt derivatives of this compound, with various side-chain substituents, have been evaluated for their effectiveness in treating anticholinesterase intoxication. The study revealed the significant impact of side-chain types on the toxicity and antidotal effectiveness of these compounds (Goff et al., 1991).

Antibacterial Properties

The synthesis of sulfonamide derivatives of 1-methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole, a related compound, has demonstrated good activity against various aerobic and anaerobic Gram-positive and Gram-negative bacteria. This indicates the potential of such compounds in antibacterial applications (Bertolini et al., 1989).

Novel Synthetic Approaches

New synthetic approaches for creating structurally varied benzimidazoles and nitroimidazoles, related to 1-(4-Nitrophenyl)sulfonyl derivatives, have been explored. These approaches involve radical reactions and offer new pathways for synthesizing varied compounds with potential applications in different scientific fields (Crozet et al., 2002).

Cytotoxicity and Mechanism of Action

Studies on compounds like sulphimidazole, which contain a 5-nitroimidazole ring, have examined their cytotoxicity and potential mechanism of action against various microorganisms. The findings suggest that these compounds might be only slightly toxic to human cells and could have a broad antibacterial spectrum (Castelli et al., 2000).

Tissue Sulfhydryl Groups

Research has been conducted on water-soluble aromatic disulfides, related to nitrobenzoic acid derivatives, for determining sulfhydryl groups in biological materials. This has implications for understanding the biochemical reactions involving compounds like 1-(4-Nitrophenyl)sulfonyl derivatives (Ellman, 1959).

Macromolecular Attachment and Metabolic Stabilization

The synthesis of drug-macromolecule conjugates, involving 4-nitro-5-sulfonylimidazoles, has been explored for protecting highly reactive radiation sensitizers from decomposition, enhancing their clinical utility. This has implications for targeted drug delivery and stabilization (Heindel et al., 1987).

Search for New Antiphytovirucides

Studies on modified benzimidazoles, which include the synthesis of derivatives with trifluoromethyl and nitro groups, have shown potential efficiency against tobacco mosaic virus and wheat rust disease. This suggests the applicability of such compounds in the field of agriculture (Fan-qi et al., 1998).

Electrochemical Reduction and Anion Exchange

The electrochemical reduction of 1-nitrophenylethyl-3-methylimidazolium salts, related to 1-(4-Nitrophenyl)sulfonyl derivatives, has been investigated. The study provides insights into the attachment of imidazolium groups to surfaces and the potential for selective electron transfer in redox reactions (Ghilane, Trippé-Allard, & Lacroix, 2013).

Eigenschaften

IUPAC Name |

1-(4-nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O4S2/c18-17(19,20)13-3-1-12(2-4-13)11-28-16-21-9-10-22(16)29(26,27)15-7-5-14(6-8-15)23(24)25/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQCUHYKZYGOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)

![1-(4-chlorophenyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886444.png)

![N-(3,5-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2886446.png)

![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)

![Methyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2886451.png)

![4-{[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-methyl}-2,2-dimethyl-tetrahydro-pyran-4-ol](/img/structure/B2886454.png)